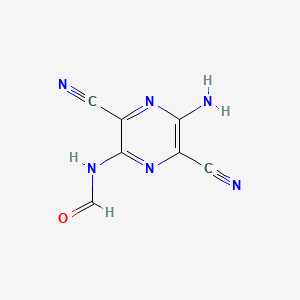![molecular formula C31H34N10O6 B584233 Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol] CAS No. 1346599-81-2](/img/structure/B584233.png)
Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol] is an organic compound that has been studied in a variety of scientific fields. It is a small molecule that can be used in a variety of research applications, including synthesis, biological applications, and drug delivery. This compound has been studied in relation to its ability to act as a pro-drug, as well as its potential to be used in drug delivery systems.
Wissenschaftliche Forschungsanwendungen
Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol] has a variety of scientific research applications. It has been used in studies of drug delivery systems, pro-drugs, and gene therapy. It has also been studied as a potential therapeutic agent for cancer and other diseases. Additionally, it has been used in studies of protein-protein interactions and cell signaling pathways.
Wirkmechanismus
The mechanism of action of Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol] is not fully understood. However, it is believed to act as a pro-drug, meaning that it is converted to an active form in the body. This active form is then able to interact with proteins and other molecules in the body in order to produce a desired effect. It is also believed to be able to interact with DNA in order to affect gene expression.
Biochemical and Physiological Effects
Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol] has been studied in relation to its biochemical and physiological effects. It has been found to be able to interact with proteins and DNA in order to affect gene expression. Additionally, it has been found to be able to induce apoptosis in cancer cells, as well as inhibit the growth of tumor cells. It has also been found to be able to reduce inflammation, and to have anti-oxidant and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol] has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and purify. Additionally, it is a small molecule, which makes it ideal for use in drug delivery systems. However, it is also relatively unstable, and can be degraded by air and light. Additionally, it can be difficult to control the concentration of the compound in experiments, as it can be difficult to accurately measure the concentration of the compound in solution.
Zukünftige Richtungen
There are a number of potential future directions for research on Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol]. One potential direction is to further study the biochemical and physiological effects of the compound. Additionally, further research could be done on the potential use of the compound in drug delivery systems. Additionally, further research could be done on the potential use of the compound in gene therapy and other therapeutic applications. Finally, further research could be done on the potential use of the compound in other fields, such as the development of new materials.
Synthesemethoden
Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol] can be synthesized using a variety of methods. The most common method is the reaction of N-hydroxysuccinimide (NHS) and 2-aminopurine in the presence of an acid catalyst. This reaction forms an intermediate product, which is then reacted with benzyl bromide in the presence of a base catalyst. The final product is then isolated and purified. Other methods of synthesis include the reaction of 2-aminopurine and benzyl bromide in the presence of a base catalyst, and the reaction of 2-aminopurine and benzaldehyde in the presence of a base catalyst.
Eigenschaften
IUPAC Name |
2-[[2-[[[9-(2-hydroxyethoxymethyl)-6-phenylmethoxypurin-2-yl]amino]methylamino]-6-phenylmethoxypurin-9-yl]methoxy]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N10O6/c42-11-13-44-20-40-18-34-24-26(40)36-30(38-28(24)46-15-22-7-3-1-4-8-22)32-17-33-31-37-27-25(35-19-41(27)21-45-14-12-43)29(39-31)47-16-23-9-5-2-6-10-23/h1-10,18-19,42-43H,11-17,20-21H2,(H,32,36,38)(H,33,37,39) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJCGVLLUYFSGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC3=C2N=CN3COCCO)NCNC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5COCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N10O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Methoxyphenoly)ethyl)aminomethyl]-1,4-dioxin-9H-carbazol](/img/no-structure.png)
![2-Chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-5-yl]benzamide](/img/structure/B584157.png)
![(2Z)-[(Methoxycarbonothioyl)hydrazono]acetic acid](/img/structure/B584158.png)
![1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B584160.png)



![1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,6-diol](/img/structure/B584169.png)
![5-Hydroxy-4,5,7,7-tetramethylbicyclo[2.2.1]heptan-2-one](/img/structure/B584172.png)